苯丙胺羟萘酯

描述

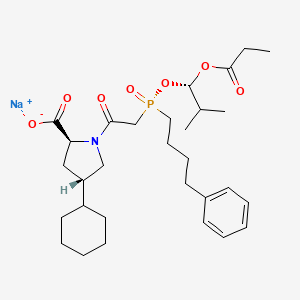

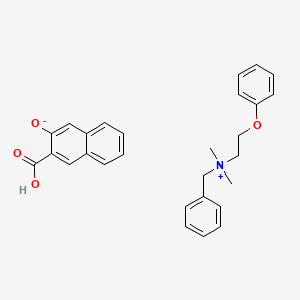

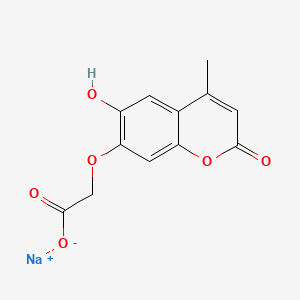

Bephenium hydroxynaphthoate is an anthelmintic agent that was formerly used in the treatment of hookworm infections and ascariasis . It is formulated as a salt between the active pharmaceutical ingredient, bephenium, and 3-hydroxy-2-naphthoic acid . This compound is known for its ability to paralyze the musculature of parasites, facilitating their removal from the intestines .

科学研究应用

苯丙胺羟基萘酸酯因其驱虫性能而被广泛研究。它的应用包括:

化学: 用作研究季铵盐反应性的模型化合物。

生物学: 研究其对寄生虫的影响及其在控制寄生虫感染方面的潜在用途。

医学: 过去曾在临床环境中用于治疗钩虫感染和蛔虫病。

工业: 用于开发新型驱虫剂和剂型。

作用机制

苯丙胺羟基萘酸酯充当胆碱能激动剂,导致寄生虫肌肉麻痹 . 这种作用有助于从肠道中清除寄生虫。 该化合物靶向寄生虫中的烟碱型乙酰胆碱受体 (nAChRs),导致持续的肌肉收缩并最终麻痹 .

类似化合物:

吡兰酯: 另一种作用于烟碱型乙酰胆碱受体的驱虫剂。

左旋咪唑: 与苯丙胺羟基萘酸酯的作用相似,用于治疗寄生虫感染。

独特性: 苯丙胺羟基萘酸酯在与 3-羟基-2-萘酸形成盐方面独一无二,这增强了其溶解度和生物利用度。它对烟碱型乙酰胆碱受体的特定作用也使其有别于其他驱虫剂。

生化分析

Biochemical Properties

Bephenium hydroxynaphthoate plays a significant role in biochemical reactions, particularly as an activator of B-type acetylcholine receptors (AChRs) . It interacts with enzymes, proteins, and other biomolecules, including levamisole-sensitive acetylcholine receptors (L-AChRs) in nematodes . The nature of these interactions involves the activation of these receptors, leading to neuromuscular effects that are crucial for its anthelmintic activity .

Cellular Effects

Bephenium hydroxynaphthoate affects various types of cells and cellular processes. It influences cell function by acting on acetylcholine receptors, which are involved in cell signaling pathways . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors, leading to paralysis in nematodes . Additionally, it has been observed to have effects on mammalian muscle nicotinic acetylcholine receptors (nAChRs), although it is a weak agonist in this context .

Molecular Mechanism

The molecular mechanism of bephenium hydroxynaphthoate involves its action as an agonist of L-AChRs and an open-channel blocker at higher concentrations . It binds to these receptors, causing channel activation and subsequent neuromuscular effects. At higher concentrations, it acts as a channel blocker, preventing further activation . This dual action is essential for its effectiveness as an anthelmintic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bephenium hydroxynaphthoate change over time. The compound’s stability and degradation have been studied, showing that it remains effective for a certain period before breaking down . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained neuromuscular effects .

Dosage Effects in Animal Models

The effects of bephenium hydroxynaphthoate vary with different dosages in animal models. At lower doses, it effectively paralyzes nematodes without significant toxicity . At higher doses, toxic or adverse effects can occur, including potential neuromuscular blockade in mammals . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anthelmintic activity .

Metabolic Pathways

Bephenium hydroxynaphthoate is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its action . The compound’s metabolism includes its conversion to active forms that can interact with acetylcholine receptors . These interactions can affect metabolic flux and metabolite levels, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of bephenium hydroxynaphthoate within cells and tissues involve specific transporters and binding proteins . It is distributed to target tissues where it can exert its effects on acetylcholine receptors . The compound’s localization and accumulation are influenced by these transport mechanisms, ensuring its availability at the site of action .

Subcellular Localization

Bephenium hydroxynaphthoate’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target receptors . Targeting signals and post-translational modifications play a role in directing the compound to these locations, enhancing its effectiveness as an anthelmintic agent .

准备方法

合成路线和反应条件: 苯丙胺羟基萘酸酯是通过使 3-羟基-2-萘酸钠盐与苄基二甲基 (2-苯氧乙基) 铵氯化物反应而合成的 . 该反应通常涉及以下步骤:

- 制备 3-羟基-2-萘酸钠盐。

- 在受控条件下使钠盐与苄基二甲基 (2-苯氧乙基) 铵氯化物反应,生成苯丙胺羟基萘酸酯。

工业生产方法: 苯丙胺羟基萘酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及精确控制反应条件,以确保最终产品的高收率和纯度。然后将该化合物配制成各种剂型用于临床。

化学反应分析

反应类型: 苯丙胺羟基萘酸酯会发生多种类型的化学反应,包括:

氧化: 该化合物会发生氧化反应,特别是在酚羟基上。

取代: 化合物中的芳香环可以参与亲电取代反应。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

取代: 卤素或硝基等亲电试剂可以在酸性或碱性条件下引入。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会生成醌,而取代反应可以在芳香环上引入各种官能团。

相似化合物的比较

Pyrantel: Another anthelmintic agent that acts on nicotinic acetylcholine receptors.

Levamisole: Similar in action to bephenium hydroxynaphthoate, used to treat parasitic worm infections.

Uniqueness: Bephenium hydroxynaphthoate is unique in its formulation as a salt with 3-hydroxy-2-naphthoic acid, which enhances its solubility and bioavailability. Its specific action on nicotinic acetylcholine receptors also distinguishes it from other anthelmintic agents.

属性

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPQCPQAHTXCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3818-50-6 | |

| Record name | BEPHENIUM HYDROXYNAPTHOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: Bephenium hydroxynaphthoate acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of Bephenium hydroxynaphthoate?

A2: The molecular formula of Bephenium hydroxynaphthoate is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of Bephenium hydroxynaphthoate against different hookworm species?

A7: Bephenium hydroxynaphthoate has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does Bephenium hydroxynaphthoate compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of Bephenium hydroxynaphthoate to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

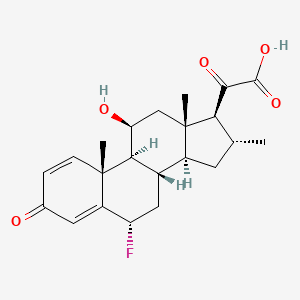

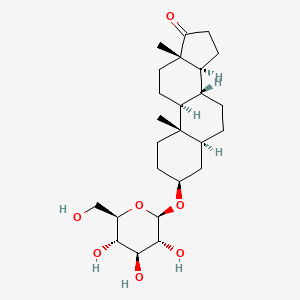

![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)